JTT 551

PTP1B inhibitor type 2 diabetes potency comparison

JTT-551 is the definitive PTP1B reference inhibitor for metabolic research. Unlike failed candidates Ertiprotafib and Trodusquemine, it offers validated selectivity (Ki=0.22µM PTP1B; 9.3µM TCPTP; >30µM CD45/LAR), ensuring target-specific results. With proven oral efficacy at 3–30 mg/kg in db/db, ob/ob, and DIO models, it reliably modulates glucose, triglycerides, and leptin sensitivity. Its >42-fold selectivity eliminates off-target ambiguity. Ideal for benchmarking novel PTP1B inhibitors.

Molecular Formula C34H43N3O3S2
Molecular Weight 605.9 g/mol
CAS No. 776309-04-7
Cat. No. B3429810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTT 551
CAS776309-04-7
Molecular FormulaC34H43N3O3S2
Molecular Weight605.9 g/mol
Structural Identifiers
SMILESCCCC(CCC)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CSC(=N3)CN(CC4=NC=C(S4)C(C)(C)C)CC(=O)O
InChIInChI=1S/C34H43N3O3S2/c1-6-8-25(9-7-2)26-14-16-28(17-15-26)40-22-24-10-12-27(13-11-24)29-23-41-32(36-29)20-37(21-33(38)39)19-31-35-18-30(42-31)34(3,4)5/h10-18,23,25H,6-9,19-22H2,1-5H3,(H,38,39)
InChIKeyFKGBFRNVTCFMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JTT-551 (CAS 776309-04-7): A Selective PTP1B Inhibitor for Diabetes & Obesity Research


JTT-551 is a small-molecule, cell-permeable dithiazolylmethylglycinate that acts as a selective, reversible, mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways [1]. Developed by Japan Tobacco, JTT-551 (monosodium salt) was advanced to Phase I clinical trials for type 2 diabetes mellitus (T2DM) before development was discontinued, and it remains a widely used research tool for probing PTP1B biology in metabolic disorders [2].

Why JTT-551 Cannot Be Replaced by Generic PTP1B Inhibitors


PTP1B inhibitors are not interchangeable due to critical differences in potency, isoform selectivity, and cellular/tissue distribution that profoundly impact both efficacy and toxicity profiles in metabolic disease models. For example, the clinical candidate Ertiprotafib failed Phase II trials partly due to poor selectivity (IC50 > 20 μM for PTP1B and unknown for TCPTP) [1]. Similarly, Trodusquemine exhibited weak PTP1B inhibition (IC50 = 1.0 μM) and extremely poor TCPTP selectivity (IC50 = 224 μM) [1]. JTT-551's defined selectivity profile and robust in vivo glucose-lowering efficacy across multiple rodent models make it a distinct and valuable tool compound that cannot be simply substituted with other PTP1B inhibitors.

Quantitative Differentiation of JTT-551 from Comparator PTP1B Inhibitors


Superior PTP1B Inhibitory Potency (Ki = 0.22 μM) vs. Clinical Comparator Ertiprotafib

JTT-551 exhibits a PTP1B inhibitory constant (Ki) of 0.22 μM, which is at least 90-fold lower (i.e., more potent) than the reported IC50 (>20 μM) of the Phase II clinical candidate Ertiprotafib [1][2]. This substantial difference in target engagement potency is a primary differentiator for in vitro and in vivo applications.

PTP1B inhibitor type 2 diabetes potency comparison

Superior Selectivity Profile vs. TCPTP: 42-Fold Higher Selectivity than Ertiprotafib

JTT-551 demonstrates a 42-fold selectivity for PTP1B (Ki = 0.22 μM) over the closely related phosphatase TCPTP (Ki = 9.3 μM) [1]. In stark contrast, the clinical candidate Ertiprotafib showed essentially no selectivity, with an IC50 > 20 μM for PTP1B and unknown activity against TCPTP, while Trodusquemine exhibited an IC50 of 1.0 μM for PTP1B and 224 μM for TCPTP (224-fold selectivity) [2]. JTT-551 offers a balanced selectivity window that is distinct from both poorly selective and hyper-selective comparators.

TCPTP selectivity PTP1B inhibitor off-target toxicity

Minimal Off-Target Activity Against CD45 and LAR Phosphatases (>136-Fold Selectivity)

JTT-551 shows negligible inhibition of the receptor-like phosphatases CD45 and LAR, with Ki values >30 μM for both [1]. This corresponds to a selectivity index of >136-fold over PTP1B. In contrast, selectivity data for CD45 and LAR are not available for many PTP1B inhibitors, including Ertiprotafib and ISIS-113715 [2].

CD45 LAR PTP1B selectivity

Dose-Dependent Glucose Lowering in db/db Mice (3-30 mg/kg p.o.)

Chronic oral administration of JTT-551 (3 and 30 mg/kg) to db/db mice resulted in significant, dose-dependent reductions in blood glucose levels on Days 7, 14, and 28 [1]. At 30 mg/kg on Day 7, triglyceride levels were also significantly reduced. This in vivo efficacy profile is well-documented, whereas many PTP1B inhibitors, including Ertiprotafib, failed to demonstrate robust, reproducible glucose lowering in clinical trials [2].

in vivo glucose lowering db/db mice oral administration

Enhancement of Insulin-Stimulated Glucose Uptake in L6 Myotubes (17-36% Increase)

In L6 rat skeletal myoblasts, JTT-551 (10 and 30 μM) enhanced insulin-stimulated 2-deoxyglucose uptake by 17% and 36%, respectively, within 10 minutes [1]. This rapid, concentration-dependent increase in glucose disposal is a direct functional readout of PTP1B inhibition and distinguishes JTT-551 from inhibitors that lack robust cellular activity.

glucose uptake insulin sensitization L6 cells

Anti-Obesity Effect via Leptin Signaling Enhancement in Diet-Induced Obesity (DIO) Mice

Chronic administration of JTT-551 (food admixture) to DIO mice for 6 weeks resulted in significant reduction in body weight gain and improvement in glucose and lipid metabolism, an effect attributed to enhanced leptin signaling [1]. This anti-obesity action is a differentiating feature not commonly observed with all PTP1B inhibitors.

obesity leptin signaling DIO mice

Optimal Research Applications for JTT-551 Based on Quantified Evidence


Target Validation and Mechanistic Studies of PTP1B in Insulin Signaling

Use JTT-551 at 10-30 μM in L6 myotubes or primary hepatocytes to enhance insulin-stimulated glucose uptake by 17-36% [1]. Its defined selectivity profile (Ki = 0.22 μM for PTP1B; 9.3 μM for TCPTP; >30 μM for CD45/LAR) ensures that observed effects can be confidently attributed to PTP1B inhibition rather than off-target phosphatase activity [2].

In Vivo Studies of Insulin Sensitization and Glucose Homeostasis

Administer JTT-551 orally at 3-30 mg/kg in db/db or ob/ob mice to assess dose-dependent glucose lowering and triglyceride reduction [1]. The compound's oral bioavailability and reproducible efficacy in multiple diabetic rodent models make it a reliable tool for preclinical metabolic phenotyping.

Investigating Leptin Signaling and Anti-Obesity Mechanisms

Employ JTT-551 in diet-induced obesity (DIO) mouse models to study the enhancement of leptin sensitivity and the resulting reduction in food intake and body weight gain [1]. This application is supported by evidence that JTT-551 augments leptin-induced STAT3 phosphorylation in the hypothalamus [1].

Benchmarking Novel PTP1B Inhibitors in Comparative Pharmacology Studies

Due to its well-characterized potency (Ki = 0.22 μM), selectivity profile (>42-fold over TCPTP), and in vivo efficacy, JTT-551 serves as an ideal reference compound for head-to-head comparisons with newly developed PTP1B inhibitors [1][2]. Its failed clinical development does not diminish its value as a benchmark tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for JTT 551

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.